methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate -

methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate

Catalog Number: EVT-5160969
CAS Number:
Molecular Formula: C11H12N2O4
Molecular Weight: 236.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxylates

Relevance: While not directly similar in structure, this group of compounds falls under the broader category of carboxylate derivatives, sharing the carboxylate functional group with methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate. Their inclusion stems from the paper's focus on agrochemical properties, suggesting a potential research interest in the agricultural applications of structurally related compounds. []

4-Chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol (Compound 5)

Compound Description: This compound acts as a dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFr2) and Src family kinases (Src and YES), demonstrating potential for treating age-related macular degeneration (AMD) []. The research focused on developing prodrugs, specifically benzoyl and substituted benzoyl esters, to enhance its delivery and concentration in the eye after topical administration.

Relevance: Although structurally distinct, the research emphasizes the exploration of chemical modifications to optimize a compound's pharmacological properties. This approach is relevant when considering potential modifications to methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate for enhanced activity or delivery. []

3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives

Compound Description: This class of compounds exhibits potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist activity []. Studies focused on modifying a lead compound by replacing an allyl group with a 2-cyanoethyl group, significantly increasing its inhibitory activity against AMPA receptor-mediated toxicity.

Relevance: This group, although structurally different, exemplifies the concept of targeted chemical modification to enhance biological activity, a strategy that could be applied to methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate. []

(E)-1-((4-Methyl-3-(4-(pyridin-3-yl)amino)phenyl)diazenyl)naphthalein-2-ol

Compound Description: Synthesized from N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and naphthalene-2-ol, this compound demonstrated significant antimicrobial activity against clinically isolated strains and promising antioxidant activity in DPPH radical scavenging assays. []

Relevance: While structurally diverse, the emphasis on antimicrobial and antioxidant properties links this compound to the broader context of exploring biological activities within a series of related compounds, a concept relevant to understanding the potential of methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate. []

1-(Substituted)-2-methyl-3-(4-oxo-2-phenyl quinazolin-3(4H)-yl)isothioureas (QTS1 - QTS15)

Compound Description: This series features a quinazolinone core with variations at the thiourea and phenyl rings. They were synthesized to combat multi-drug-resistant (MDR) and extensively drug-resistant tuberculosis (XDR-TB). Several derivatives, especially QTS14, displayed potent antitubercular activity, anti-HIV activity, and broad-spectrum antibacterial potency. []

Relevance: While structurally dissimilar, the use of a hybrid molecule approach, merging pharmacophores to enhance activity and reduce side effects, highlights a design strategy that could be considered for analogs of methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate. []

1-[N-Methyl-N-(Phenyl)amino]-3-(4-methylphenyl)thiourea

Compound Description: This compound exists as a thioamide tautomer in its solid state, characterized by an intramolecular N–H⋯N hydrogen bond and an "L" shaped conformation. The crystal structure reveals centrosymmetric eight-membered {⋯HNCS}2 synthons formed through thioamide-N1–H⋯S1(thione) hydrogen bonds. []

Relevance: This compound shares the presence of a substituted phenyl ring and a urea-like moiety with methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate. Although structurally different, this highlights the importance of considering isomerism, tautomerism, and conformational flexibility in understanding the properties of related compounds. []

Methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates

Compound Description: These compounds, designed as histone deacetylase inhibitors (HDACIs), were synthesized by reacting a trichloroacetimidate or acetate intermediate with C-active nucleophiles [, ]. Notably, compounds 7a and 7g demonstrated potent and selective inhibition of colon cancer cell proliferation, possibly through the HSP90 and TRAP1 signaling pathways.

Relevance: This class exemplifies the strategy of scaffold hopping, replacing a portion of the core structure while retaining key pharmacophoric elements. Comparing their biological profiles with methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate could offer insights into the structure-activity relationship. [, ]

(Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl)phenyl)-5-phenyl-1,3,4,oxadiazol-3(2H)-yl)ethanone Derivatives

Compound Description: This series, featuring an oxadiazole core, was synthesized to explore antimicrobial and antioxidant activities []. Notably, compounds with chlorine (7c), nitro (7g), and methoxy (7i) substituents on the phenyl ring showed potent antimicrobial action. Compounds 7c and 7g were the most potent antioxidants, exhibiting significant hydrogen peroxide scavenging activity.

Relevance: While structurally different from methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate, the research emphasizes the impact of substituent variations on biological activity, highlighting the importance of exploring analogous modifications in related compounds. []

Amino (3-((3, 5-difluoro-4-methyl-6-phenoxypyridine-2-yl)oxy) phenyl) methaniminium Derivatives

Compound Description: These compounds were designed as factor Xa inhibitors and subjected to 2D and 3D quantitative structure-activity relationship (QSAR) studies to understand the key structural features responsible for their activity [].

Relevance: The use of QSAR methodologies in this research highlights a valuable tool for exploring the structure-activity relationships of compounds structurally related to methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate. Such analyses could guide the design of analogs with enhanced activity. []

Diethyl((substituted phenyl)((4-(N-(5-methyl-4,5-dihydroisoxazol-3-yl)sulfamoyl)phenyl)amino)methyl)phosphonates

Compound Description: This class of compounds was synthesized using a green chemistry approach involving mesoporous titania-ceria mixed oxide (MTCMO) as a nanocatalyst []. They exhibited significant antibacterial activity, particularly against Escherichia coli. Molecular docking studies against Cox-2 indicated potential anti-inflammatory properties.

Relevance: While structurally diverse, the emphasis on green chemistry synthesis in this research highlights the importance of developing environmentally friendly methods for producing compounds related to methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate. []

5-(4-(Benzyloxy)-substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones

Compound Description: These compounds, incorporating an oxadiazole-thione core, were synthesized using ultrasound and molecular sieves in a green chemistry approach []. They exhibited notable antifungal activity against various human pathogenic fungal strains, with compounds 6d, 6f, 6g, 6h, and 6j demonstrating promising results. Molecular docking studies suggested interaction with the active site of C. albicans cytochrome P450 lanosterol 14 α-demethylase, a key enzyme in ergosterol biosynthesis.

Relevance: While structurally distinct, this research underscores the importance of exploring diverse heterocyclic scaffolds for biological activity. Their potent antifungal activity emphasizes the potential of exploring related heterocyclic systems for developing novel antifungals, a concept relevant to the research of methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate. []

(±)-3,4-dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[(3,4-methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine (SD-3211) and its Fecal Metabolites

Compound Description: SD-3211 is a calcium antagonist. The research focused on identifying its fecal metabolites in rats: (+)-3,4-dihydro-2-[5-hydroxy-2-[3-[N-methyl-N-[2- [(3,4-methylenedioxy)-phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine ((+)-I), (+)-3,4-dihydro-2-[5-hydroxy-2-[3-[N-[2-[(3,4-methylenedioxy) phenoxy]ethyl]amino]propoxy]-phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine ((+)-II), and (+)-3,4-dihydro-2-[5-methoxy-2-[3-[N-[2-[(3,4-methylenedioxy) phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine ((+)-III) []. The study also assessed the calcium antagonistic activities of these metabolites.

Relevance: This highlights the importance of understanding the metabolic fate of compounds like methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate in biological systems. Identifying its metabolites would be crucial for assessing its safety and efficacy. []

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

Compound Description: This compound acts as a potent and selective inhibitor of platelet-derived growth factor receptor (PDGFR) tyrosine kinase [, , , ]. It shows promising antitumor activity and is particularly effective in treating AngII-mediated diseases.

Relevance: This compound exemplifies a PDGFR tyrosine kinase inhibitor. While structurally distinct from methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate, its potent biological activity emphasizes the potential of developing targeted kinase inhibitors for various therapeutic applications. [, , , ]

2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes

Compound Description: This group of compounds, characterized by a thiophene core, exhibits potent antitubulin activity []. Specifically, compounds with a phenyl (9f), p-fluoro (9i), p-methyl (9j), or p-methoxyphenyl (9l) substituent at the 5-position of the thiophene ring displayed potent antiproliferative activity against L1210 and K562 cell lines, surpassing the potency of combretastatin A-4 in inhibiting tubulin polymerization.

Relevance: Although structurally different from methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate, their potent antitubulin activity underscores the potential of exploring related compounds and their analogs as potential anticancer agents. []

Ethyl 7‐Amino‐3‐(3‐methyl‐5‐oxo‐1‐phenyl‐2‐pyrazolin‐4‐yl)‐5‐aryl‐5H‐thiazolo[3,2‐a]pyrimidine‐6‐carboxylate and Derivatives

Compound Description: These compounds, featuring a thiazolo[3,2-a]pyrimidine core fused with a pyrazoline ring, were synthesized from 4-(2-aminothiazol-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline and arylidene ethyl cyanoacetate. [] The study focused on developing diverse heterocyclic systems and evaluating their biological activities.

Relevance: While structurally distinct, the research emphasizes the exploration of heterocyclic systems and their biological potential. This approach aligns with investigating the properties and potential applications of methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate, encouraging further exploration of its chemical reactivity and potential for generating new, biologically active derivatives. []

8-Hydroxy -3-(4-hydroxy phenyl)-8-methyl- 7-(substituted phenyl hydrazono)-7, 8-dihydro (1, 2, 4) triazolo (3, 4-b) (1, 3, 4) thiadiazepin-6 (5H) -one Derivatives

Compound Description: This series of compounds, characterized by a triazolothiadiazepine core, was synthesized from the reaction of a 1,2,4-triazole derivative with various ethyl-2-arylhydrazono-3-oxobutyrates [].

Relevance: Although structurally dissimilar, this highlights the utilization of hydrazones and their cyclization reactions in organic synthesis. Exploring similar reactions with methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate could lead to the discovery of novel heterocyclic compounds with potentially interesting properties. []

8,8-Dimethyl-3-[(R-phenyl)amino]-1,4,5(8H)-naphthalentrione Derivatives (Compounds 1-13)

Compound Description: This class of compounds, based on an 8,8-dimethyl-1,4,5(8H)-naphthalentrione core, was investigated for its antifungal activity against Botrytis cinerea []. The study highlighted the influence of substituents on the phenyl ring on antifungal potency, revealing that halogens in meta and/or para positions, methyl, methoxyl, and ethoxy-carbonyl groups enhanced activity, while halogens in ortho and acetyl groups in para positions decreased activity.

Relevance: While structurally different, this research underscores the importance of systematic structural modifications in understanding structure-activity relationships, a concept applicable to exploring the potential of methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate derivatives. The findings emphasize the impact of substituent effects on biological activity, suggesting that modifications to the phenyl ring or the aminocarbonyl group in the target compound could lead to analogs with altered biological profiles. []

4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one (Metamitron) and 4-Amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one (Isometamitron)

Compound Description: These compounds are isomers, both with the formula C10H10N4O, differing in the position of the methyl and phenyl substituents on the triazine ring []. They are known for their herbicidal activity.

Relevance: Although structurally distinct from methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate, their inclusion highlights the significance of isomerism in biological activity. Even minor structural changes, such as the swapping of substituent positions, can significantly impact a molecule's interactions with biological targets, potentially leading to altered pharmacological profiles. This underscores the importance of considering positional isomers when designing and evaluating analogs of the target compound. []

(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one

Compound Description: This compound, incorporating a benzofuran ring system linked to a pyrazole ring, is characterized by its planar benzofuran moiety and specific dihedral angles between its ring systems. []

Relevance: While structurally distinct from methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate, its presence highlights the significance of exploring diverse heterocyclic scaffolds for biological activity. []

Methyl 4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and Methyl 3-Nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate

Compound Description: These are isomeric compounds, each featuring a nitrobenzoate moiety linked to a pyrazole ring. Their structural differences lie in the point of attachment of the pyrazole ring to the nitrobenzoate group and the position of the amino group on the pyrazole ring [].

Relevance: These isomers highlight the potential impact of regioisomerism on a compound's properties and behavior. Subtle changes in the attachment points of functional groups can lead to significant differences in their chemical reactivity, pharmacological properties, and interactions with biological systems. []

Properties

Product Name

methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate

IUPAC Name

methyl 3-(4-carbamoylanilino)-3-oxopropanoate

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

InChI

InChI=1S/C11H12N2O4/c1-17-10(15)6-9(14)13-8-4-2-7(3-5-8)11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,14)

InChI Key

VSQXLIRKQZFHKQ-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)N

Canonical SMILES

COC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.